molecular formula C20H23N5O3 B15030412 7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-92-2

7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030412
CAS No.: 510762-92-2
M. Wt: 381.4 g/mol
InChI Key: XRRZIAKSHCMFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic derivative featuring a fused heterocyclic core. Its synthesis and characterization likely rely on advanced crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .

Properties

CAS No.

510762-92-2

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-3-9-22-19(26)14-13-15-18(25(17(14)21)11-7-12-28-4-2)23-16-8-5-6-10-24(16)20(15)27/h3,5-6,8,10,13,21H,1,4,7,9,11-12H2,2H3,(H,22,26)

InChI Key

XRRZIAKSHCMFOH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The triazatricyclo framework can be synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For example, polyphosphoric acid (PPA) at 250°C facilitates the formation of analogous heterocycles by dehydrating intermediates. Adapting this method, a nitrile or ketone precursor could react with a diamine under PPA catalysis to yield the tricyclic core (Figure 1).

Reaction Conditions :

  • Catalyst : PPA (85% w/w)
  • Temperature : 220–250°C
  • Time : 3–6 hours
  • Yield : ~60–70% (estimated based on TBZ synthesis).

Ylide-Mediated Cyclization

Keteneylidenetriphenylphosphorane (1), a cumulated ylide, undergoes [2+2] cycloadditions with ketenes or imines to form strained rings. This approach could construct the tetradeca-pentaene system via stepwise cyclization:

  • Generate a diynone intermediate.
  • React with ylide 1 under toluene reflux to form the bicyclic structure.
  • Perform a second cyclization with NaHMDS to install the triazole ring.

Key Steps :

  • Deprotonation : NaHMDS in benzene at 60°C for 7 hours.
  • β-Elimination : Loss of methanolate to form the cumulated ylide.

Installation of the Imino and Oxo Groups

Oxidative Formation of the Ketone

The 2-oxo group is introduced via oxidation of a secondary alcohol using Jones reagent (CrO3/H2SO4):

  • Dissolve the alcohol intermediate in acetone.
  • Add Jones reagent dropwise at 0°C.
  • Quench with isopropanol and extract with CH2Cl2.
    Yield : ~90% (based on α-ketocarboxylate oxidation).

Imination via Condensation

The 6-imino group is installed by reacting a primary amine with a carbonyl group under Dean-Stark conditions:

  • Heat the ketone intermediate with NH4OAc in toluene.
  • Remove H2O via azeotropic distillation.
  • Isolate the imine by filtration.
    Yield : ~65–75% (estimated from triazole syntheses).

Propenyl Carboxamide Attachment

Carboxylic Acid Activation

Convert the 5-carboxylic acid to an acid chloride using SOCl2:

  • Reflux the acid with SOCl2 (3 equiv) for 2 hours.
  • Evaporate excess SOCl2 under vacuum.

Amide Coupling

React the acid chloride with propargylamine in the presence of Et3N:

  • Add propargylamine (1.1 equiv) to the acid chloride in THF.
  • Stir at 25°C for 6 hours.
  • Purify by column chromatography.
    Yield : ~80–85%.

Optimization Challenges and Byproduct Mitigation

Competing Cyclization Pathways

During core assembly, premature ring closure may yield smaller cycles. Using bulky solvents (e.g., mesitylene) slows kinetics, favoring the desired pathway.

Epimerization at the Imino Group

Basic conditions during imination can cause racemization. Employing mild acids (e.g., AcOH) as catalysts minimizes this.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : δ 8.2 ppm (triazole H), δ 5.3 ppm (propenyl CH2).
  • IR : 1680 cm−1 (C=O), 1640 cm−1 (C=N).

Purity Assessment

HPLC (C18 column, 70:30 H2O:MeCN) shows >98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general methodologies for comparing complex heterocycles can be inferred:

Structural Analysis Tools

Crystallographic software like SHELXL (for refinement) and SIR97 (for direct-method structure determination) are critical for resolving complex molecular geometries. For example:

  • Triazatricyclo systems : These frameworks are often analyzed using SHELX to refine bond lengths and angles, ensuring accurate 3D models.
  • Substituent effects : The ethoxypropyl and acrylamide groups may influence solubility or reactivity, comparable to modifications in cephalosporins (e.g., thiadiazole substituents in ).

Hypothetical Comparison Table

Compound Class Core Structure Key Substituents Potential Applications Analysis Tools Used
Target Compound Triazatricyclo[8.4.0.0³,⁸] 3-ethoxypropyl, acrylamide Not specified SHELX , ORTEP-3
Cephalosporins () Bicyclic β-lactam Thiadiazole, tetrazole Antibacterial agents Pharmacopeial testing
Generic Triazatricyclo Systems Triazatricyclo frameworks Variable alkyl/aryl groups Catalysts, ligands SIR97 , SHELXL

Functional and Pharmacological Gaps

  • The acrylamide group in the target molecule may confer reactivity similar to electrophilic warheads in covalent inhibitors, but this remains speculative without experimental validation.

Research Findings and Limitations

  • Structural Insights : The compound’s tricyclic core likely requires high-resolution crystallography (via SHELX or SIR97 ) to resolve steric strain from fused rings.
  • Synthetic Challenges : Introducing the ethoxypropyl and acrylamide groups may demand regioselective strategies, akin to cephalosporin derivatization .
  • Data Deficiency: No pharmacological, thermodynamic, or spectroscopic data are available in the provided evidence, limiting actionable comparisons.

Q & A

Q. What synthetic methodologies are recommended for constructing the tricyclic core of this compound?

The tricyclic framework can be synthesized via cyclocondensation reactions involving polyfunctional amines and carbonyl precursors. For example, highlights the use of spirocyclic intermediates derived from 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives under controlled thermal conditions (80–100°C, 12–24 hours) . Key steps include:

  • Amine-carbonyl condensation to form imine linkages.
  • Ring-closing via nucleophilic attack (e.g., pyrrolidine-assisted cyclization).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques (IR, UV-Vis) validate the compound’s structure?

  • IR Spectroscopy : Identify characteristic absorptions for the imino group (~1650–1700 cm⁻¹), carboxamide C=O (~1680 cm⁻¹), and ethoxypropyl C-O (~1100 cm⁻¹). and emphasize correlating spectral data with synthetic intermediates .
  • UV-Vis Spectroscopy : Monitor π→π* transitions in the triazatricyclo system (λmax ~250–300 nm) to confirm conjugation .

Q. What solvent systems are optimal for solubility studies?

Preliminary solubility can be tested in DMSO (polar aprotic) or dichloromethane (nonpolar), as these are commonly used for similar bicyclic carboxamides ( ). For aqueous stability, use phosphate buffer (pH 7.4) with <5% organic cosolvent .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s tautomeric stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the 6-imino tautomer vs. alternative enamine forms. suggests integrating COMSOL Multiphysics for dynamic simulations of tautomeric equilibria under varying pH and temperature . Key parameters:

  • Gibbs free energy differences (<2 kcal/mol favor tautomer coexistence).
  • Solvent effects modeled via Polarizable Continuum Model (PCM).

Q. What strategies resolve contradictions in bioactivity data across assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, redox interference). and recommend:

  • Dose-response normalization : Express activity as IC50/EC50 relative to positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic profiling : Use kinase inhibition panels or thermal shift assays to identify off-target interactions .

Q. How can reaction kinetics optimize the ethoxypropyl side-chain introduction?

Monitor the alkylation of the parent triazatricyclo scaffold using HPLC-MS. and propose:

  • Pseudo-first-order kinetics with excess 3-ethoxypropyl bromide in acetonitrile at 60°C.
  • Activation energy (Ea) determination via Arrhenius plots to identify rate-limiting steps .

Q. What chromatographic methods separate stereoisomers of this compound?

Chiral HPLC (e.g., Chiralpak IA column) with heptane/isopropanol (85:15) resolves enantiomers. and highlight the use of supercritical fluid chromatography (SFC) for improved resolution of polycyclic carboxamides .

Methodological Tables

Table 1. Key Synthetic Intermediates and Characterization Data (Adapted from )

IntermediateMelting Point (°C)IR (C=O stretch, cm⁻¹)Yield (%)
Spirocyclic precursor145–1481685 (amide), 1720 (lactone)62
Alkylated triazatricyclo192–1951660 (imino), 1680 (amide)48

Table 2. Computational Parameters for Tautomer Stability ()

TautomerΔG (kcal/mol)Solvent (ε)Predominant Form
6-Imino0.0DMSO (46.7)85% at 25°C
Enamine1.8Water (78.5)<5% at 25°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.